molecular formula C7H4F5N B13286377 2,4-Difluoro-6-(trifluoromethyl)aniline CAS No. 1240562-12-2

2,4-Difluoro-6-(trifluoromethyl)aniline

Cat. No.: B13286377
CAS No.: 1240562-12-2
M. Wt: 197.10 g/mol
InChI Key: PUFNGLYJOKWCQN-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethyl)aniline is a halogenated aniline derivative characterized by two fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 6-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine atoms modulate electronic effects and binding interactions in biological systems .

Properties

CAS No.

1240562-12-2

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2

InChI Key

PUFNGLYJOKWCQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the halogenation of aniline followed by nucleophilic substitution reactions. For example, starting with 2,4-difluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purityThe process typically involves halogenation, nucleophilic substitution, and purification steps .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aniline ring critically influences reactivity and biological activity:

  • 2-(Trifluoromethyl)aniline derivatives (e.g., from ): These compounds exhibit high biological activity and low cytotoxicity due to the ortho-substituted -CF₃ group, which reduces basicity (ortho effect) and enhances steric hindrance. For example, derivatives 30a and 31a (2-(trifluoromethyl)aniline-based) showed superior activity compared to para-substituted analogs .
  • 4-(Trifluoromethyl)aniline derivatives (e.g., ): These derivatives, such as compounds 4a–d , demonstrated strong butyrylcholinesterase (BChE) inhibition (IC₅₀ < 50 µM). However, their activity was inferior to ortho-substituted analogs, likely due to reduced steric effects and higher basicity .
  • 3-(Trifluoromethyl)aniline derivatives : These isomers generally showed lower activity, attributed to unfavorable electronic interactions and lack of ortho/para directing effects .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability. Difluoro substitution further elevates logP versus mono-fluoro derivatives.
  • Basicity : Ortho-fluoro groups reduce the pKa of the aniline NH₂ group (e.g., 2,4-difluoro-6-CF₃-aniline has lower basicity than 4-CF₃-aniline), affecting protonation in biological environments .

Biological Activity

2,4-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The molecular formula for this compound is C7H4F5NC_7H_4F_5N. Its structural representation can be described as follows:

  • Fluorine Substituents : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability.
  • Functional Groups : The aniline group allows for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. For instance, aniline can be treated with fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms, while trifluoromethyl groups can be introduced using trifluoromethyl iodide (CF3I) under specific conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorinated structure enhances its binding affinity to enzymes and receptors, influencing biochemical pathways.

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial resistance.
  • Receptor Modulation : It may modulate receptor activity, impacting cellular signaling processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Specifically, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group appears to enhance potency compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through specific signaling pathways. Notably, the presence of the trifluoromethyl group was linked to enhanced cytotoxicity compared to similar compounds without this substituent .

Comparative Analysis

CompoundBiological ActivityNotes
This compoundAntimicrobial, AnticancerExhibits enhanced potency due to fluorination
2,4-DifluoroanilineModerate ActivityLacks trifluoromethyl group
2,6-DifluoroanilineLow ActivityDifferent substitution pattern affects reactivity

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